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Executive Summary

5-Azidoisoquinoline is a specialized aryl azide photoaffinity probe designed to interrogate the
binding sites of isoquinoline-based pharmacophores. Isoquinoline scaffolds are ubiquitous in
medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., H-89,
Fasudil) and biogenic amine receptor ligands.

Upon ultraviolet (UV) irradiation, the 5-azido moiety undergoes photolysis to generate a highly
reactive nitrene intermediate. This intermediate covalently inserts into adjacent amino acid
residues within the binding pocket, permanently "tagging" the target protein. This allows for the
identification of low-affinity interactions and the mapping of allosteric sites that are invisible to

standard thermal equilibrium assays.

Physicochemical Specifications

The following data summarizes the core properties required for experimental design.
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Specification

Chemical Name

5-Azidoisoquinoline

CAS Number 43101-10-6
Molecular Formula
Molecular Weight 170.17 g/mol
Pale yellow to orange solid (typical of aryl
Appearance _
azides)
N Soluble in DMSO, DMF, Methanol; sparingly
Solubility ]
soluble in water.
~250-270 nm (strong); ~310-330 nm
Absorption (weak/tail). Note: Isoquinoline core absorbs at
217, 266, 317 nm; azide perturbation typically
enables photolysis at >300 nm.
Heat and Shock Sensitive. Decomposes with
Stability evolution above melting point or upon UV
exposure.
-20°C, desiccated, protected from light (Amber
Storage

vial).

Mechanism of Action: Aryl Azide Photochemistry

The utility of 5-Azidoisoquinoline relies on the photochemistry of the aryl azide group. Unlike
alkyl azides used in "Click" chemistry, aryl azides are designed to be warheads.

The Nitrene Insertion Pathway

» Excitation: Absorption of a photon (h

) promotes the azide to an excited singlet state.

e Extrusion: Molecular nitrogen (
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) is rapidly expelled, generating a Singlet Nitrene (
).

e Branching Pathways:

o Direct Insertion: The singlet nitrene inserts into O-H or N-H bonds (and occasionally C-H
bonds) of the protein.

o Intersystem Crossing: Relaxation to the Triplet Nitrene (

), which behaves as a diradical and abstracts hydrogen atoms.

o Ring Expansion: Rearrangement to a dehydroazepine electrophile (often a dominant side
reaction in aqueous buffers), which reacts with nucleophiles (e.g., Lysine amines).

Mechanistic Diagram

The following diagram illustrates the transformation from the stable probe to the covalent
protein adduct.
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Caption: Photochemical cascade of 5-Azidoisoquinoline. The singlet nitrene is the primary
species for direct insertion, while ring expansion dominates in nucleophilic buffers.

Safety & Handling: The "Rule of Six"

CRITICAL WARNING: Organic azides are high-energy compounds. 5-Azidoisoquinoline
possesses 9 Carbon atoms and 4 Nitrogen atoms (1 in ring + 3 in azide).
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According to the "Rule of Six", organic azides are generally safe only if
(or simply C/N
3). Aratio of 2.25 indicates this compound is potentially unstable.

Mandatory Safety Protocols:

Do Not Concentrate: Never rotary evaporate solutions to dryness. Keep the compound in
solution/matrix whenever possible.

o Cold Storage: Store at -20°C. Warm to room temperature only immediately before use.

 Light Shielding: All manipulations must occur under red light or in amber vessels to prevent
premature photolysis.

» No Metal Spatulas: Avoid contact with metals to prevent formation of shock-sensitive metal
azides (though less critical for aryl azides than sodium azide, it is Good Laboratory Practice).

Experimental Protocol: Target Identification

This workflow describes the use of 5-Azidoisoquinoline to label a target protein (e.g., a
kinase) in a complex lysate.

Materials

e Probe: 5-Azidoisoquinoline (10 mM stock in DMSO).
o Competitor: 5-Aminoisoquinoline or specific ligand (10 mM stock).

o Buffer: PBS or Tris-HCI, pH 7.4 (Avoid buffers with high nucleophile content if possible,
though Tris is standard).

e UV Source: UV Lamp (Mercury Arc or LED) emitting at 302 nm or 365 nm. (Avoid 254 nm if
preserving protein function is required).

Step-by-Step Workflow
Phase 1: Equilibrium Binding
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» Prepare Lysate: Dilute protein lysate to 1-2 mg/mL in binding buffer.
e Incubate: Aliquot lysate into two sets of tubes:
o Experimental: Add 5-Azidoisoquinoline (Final conc: 10-50
M).
o Control (Competition): Add 5-Azidoisoquinoline (10-50

M) + Excess Competitor (e.g., 500
M 5-Aminoisoquinoline).

o Equilibrate: Incubate for 30-60 minutes at 4°C in the dark to allow reversible binding to

occur.

Phase 2: Photo-Activation

o Transfer: Move samples to a UV-transparent 96-well plate or quartz cuvettes. Keep on ice.
« Irradiate: Expose samples to UV light (300-365 nm) for 5-10 minutes.
o Note: The distance from the lamp should be calibrated to prevent heating.

o Mechanism:[1][2] The "flash" converts the reversible binding into an irreversible covalent
bond.

Phase 3: Analysis

» Quench: Add SDS-PAGE loading buffer (containing reducing agents like DTT) to stop any
further reaction.

o Separation: Resolve proteins via SDS-PAGE.
» Detection:
o If Radiolabeled (e.qg., tritiated probe): Expose gel to X-ray film.

o If Activity-Based: Perform enzyme activity assay (labeled enzyme should be inactivated).
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o Mass Spectrometry: Digest the specific band and analyze for the mass shift (+142 Da,
corresponding to the probe minus

Workflow Diagram
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Click to download full resolution via product page
Caption: Experimental workflow for target deconvolution using 5-Azidoisoquinoline.

Synthesis Reference

For researchers requiring de novo synthesis, the standard route involves the Sandmeyer
reaction starting from 5-aminoisoquinoline:
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» Diazotization: 5-Aminoisoquinoline is treated with sodium nitrite (

) in acidic conditions (
or
) at 0°C to form the diazonium salt.

e Azidation: Sodium azide (

) is added slowly to the diazonium solution, displacing
to yield 5-azidoisoquinoline.

« Purification: Extraction with organic solvent (e.g., DCM) and chromatography in the dark.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b3370550?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2F0040-4020(95)00598-R
https://pubmed.ncbi.nlm.nih.gov/7918412/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F7918413%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1021%2Fcr00014a007
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ehs.pitt.edu%2Fsites%2Fdefault%2Ffiles%2Fdocs%2F01-023Azides_Safe_Handling.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.thermofisher.com%2Fus%2Fen%2Fhome%2Flife-science%2Fprotein-biology%2Fprotein-biology-learning-center%2Fprotein-biology-resource-library%2Fpierce-protein-methods%2Fphotoactivation-aryl-azides.html
https://www.benchchem.com/product/b3370550?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3370550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. Probe SAR405 | Chemical Probes Portal [chemicalprobes.org]

2. Probe AZ191 | Chemical Probes Portal [chemicalprobes.org]

3. Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate:
identification of two peptides from the ATP-binding domain - PubMed
[pubmed.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. [5-Azidoisoquinoline: Technical Profile & Photoaffinity
Labeling Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3370550#5-azidoisoquinoline-cas-43101-10-6-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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